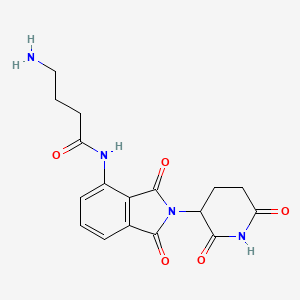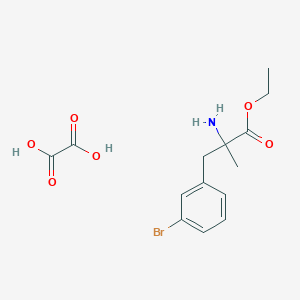
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a bromophenyl group, and an oxalate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid.
Esterification: The resulting amino acid is esterified with ethanol to form the ethyl ester.
Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, or reduced to form secondary or tertiary amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group may play a role in binding to specific sites, while the amino and ester groups may influence its reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate oxalate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-phenylpropanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate: The bromine atom is positioned differently, which may affect its binding properties and reactivity.
Methyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C14H18BrNO6 |
|---|---|
Molekulargewicht |
376.20 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(3-bromophenyl)-2-methylpropanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c1-3-16-11(15)12(2,14)8-9-5-4-6-10(13)7-9;3-1(4)2(5)6/h4-7H,3,8,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XYAAHEDWNGIFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


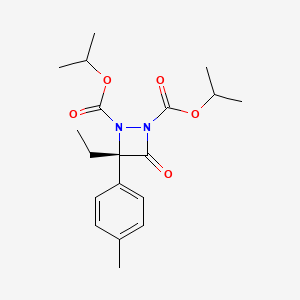
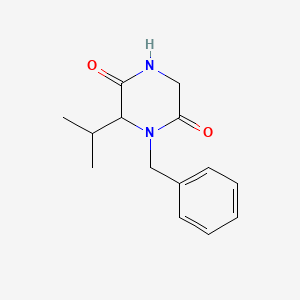
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
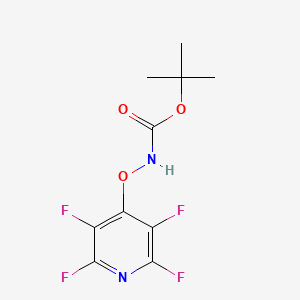
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
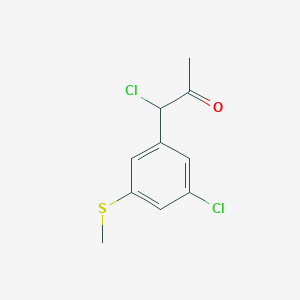

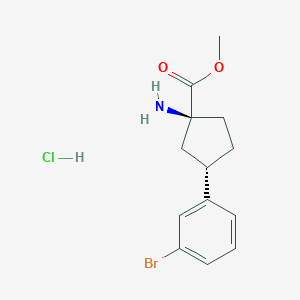
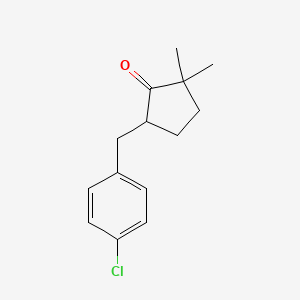
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
